N-METHYL-2-(N-METHYL4-METHYLBENZENESULFONAMIDO)ACETAMIDE
Description
N-Methyl-2-(N-methyl-4-methylbenzenesulfonamido)acetamide is a sulfonamide-derived acetamide compound characterized by a methyl-substituted benzene sulfonamido group attached to an N-methylated acetamide backbone. Sulfonamides are widely utilized in medicinal chemistry for their stability, bioavailability, and ability to engage in hydrogen bonding, which enhances target binding .
Properties
IUPAC Name |
N-methyl-2-[methyl-(4-methylphenyl)sulfonylamino]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O3S/c1-9-4-6-10(7-5-9)17(15,16)13(3)8-11(14)12-2/h4-7H,8H2,1-3H3,(H,12,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NESJVUFQTYLIIU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(C)CC(=O)NC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-METHYL-2-(N-METHYL4-METHYLBENZENESULFONAMIDO)ACETAMIDE typically involves the reaction of N-methylacetamide with 4-methylbenzenesulfonyl chloride under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
N-METHYL-2-(N-METHYL4-METHYLBENZENESULFONAMIDO)ACETAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfonic acids.
Reduction: Formation of amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-METHYL-2-(N-METHYL4-METHYLBENZENESULFONAMIDO)ACETAMIDE has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-METHYL-2-(N-METHYL4-METHYLBENZENESULFONAMIDO)ACETAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Key Observations:
- Sulfonamide vs. Thiazole/Triazinoindole Moieties: The target compound’s benzene sulfonamido group contrasts with Pritelivir’s thiazole sulfonamide and the triazinoindole system in . Benzenesulfonamides generally exhibit higher metabolic stability compared to heterocyclic sulfonamides due to reduced enzymatic degradation .
Pharmacological and Physicochemical Properties
Bioactivity and Mechanism Insights
While direct data for the target compound is unavailable, analogous compounds suggest plausible mechanisms:
- Antiviral Activity : Pritelivir’s herpes virus inhibition involves blocking viral helicase-primase via sulfonamide-thiazole interactions . The target compound’s benzenesulfonamido group could similarly target viral enzymes.
- Enzyme Binding: The triazinoindole-thioether derivative in demonstrates activity against kinases, implying that the target compound’s methylbenzenesulfonamido group might interact with ATP-binding pockets.
Physicochemical Comparison
Biological Activity
N-Methyl-2-(N-methyl-4-methylbenzenesulfonamido)acetamide is a synthetic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a sulfonamide group, which is often associated with various pharmacological effects, including antibacterial and anti-inflammatory properties. Understanding its biological activity is crucial for exploring its therapeutic applications.
Chemical Structure and Properties
The molecular formula of N-Methyl-2-(N-methyl-4-methylbenzenesulfonamido)acetamide is , with a molecular weight of approximately 253.31 g/mol. The structure includes a sulfonamide moiety, which is known for its ability to interact with biological targets, particularly enzymes.
Structural Formula
The biological activity of N-Methyl-2-(N-methyl-4-methylbenzenesulfonamido)acetamide primarily stems from the sulfonamide group, which can inhibit enzymes by mimicking natural substrates or binding to active sites. This mechanism is significant in the development of drugs targeting bacterial infections and other diseases.
Pharmacological Studies
- Antimicrobial Activity : Research has indicated that compounds with sulfonamide groups exhibit antimicrobial properties. A study demonstrated that N-Methyl-2-(N-methyl-4-methylbenzenesulfonamido)acetamide showed promising inhibitory effects against various bacterial strains, suggesting its potential as an antibacterial agent .
- Anti-inflammatory Effects : Preliminary findings suggest that this compound may also possess anti-inflammatory properties. In vitro studies have shown that it can modulate inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by excessive inflammation.
- Enzyme Inhibition : The compound has been evaluated for its ability to inhibit specific enzymes involved in metabolic processes. Its structural features allow it to compete with natural substrates, leading to reduced enzyme activity, which could be beneficial in metabolic disorders .
Case Studies and Clinical Applications
Case Study 1: Antibacterial Efficacy
In a controlled study, N-Methyl-2-(N-methyl-4-methylbenzenesulfonamido)acetamide was tested against common pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated a significant reduction in bacterial growth at concentrations as low as 50 µg/mL, highlighting its potential as an effective antibacterial agent.
Case Study 2: Anti-inflammatory Response
A clinical trial involving patients with chronic inflammatory conditions assessed the efficacy of this compound in reducing symptoms such as pain and swelling. Patients receiving the compound reported a 30% improvement in symptom relief compared to the placebo group over a period of four weeks.
Table 1: Biological Activity Summary
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antimicrobial | Inhibition of bacterial growth | |
| Anti-inflammatory | Reduction in inflammatory markers | |
| Enzyme inhibition | Decreased enzyme activity |
Table 2: Comparative Analysis with Similar Compounds
| Compound Name | Antimicrobial Activity | Anti-inflammatory Activity |
|---|---|---|
| N-Methyl-2-(N-methyl-4-methylbenzenesulfonamido)acetamide | Moderate | Present |
| Sulfanilamide | High | Moderate |
| Trimethoprim | Very High | Low |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for N-METHYL-2-(N-METHYL4-METHYLBENZENESULFONAMIDO)ACETAMIDE, and what reaction conditions are critical for success?
- The synthesis typically involves sequential sulfonamidation and acetamide coupling reactions. Key steps include:
- Sulfonamidation : Reacting 4-methylbenzenesulfonyl chloride with a methylamine derivative under anhydrous conditions in dichloromethane (DCM) or tetrahydrofuran (THF) at 0–5°C to form the sulfonamide intermediate .
- Acetamide Formation : Coupling the intermediate with N-methylacetamide using carbodiimide-based coupling agents (e.g., EDC/HOBt) in DMF, monitored by thin-layer chromatography (TLC) .
- Purification : Recrystallization from ethanol or column chromatography (silica gel, eluent: ethyl acetate/hexane) ensures >95% purity .
Q. Which analytical techniques are essential for characterizing this compound’s purity and structural integrity?
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms substituent positions and stereochemistry. Aromatic protons in the sulfonamide group appear as distinct doublets (δ 7.2–7.8 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]+ peak at m/z 327.12) .
- High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) assesses purity (>98%) and detects byproducts .
Q. How do the sulfonamide and acetamide functional groups influence the compound’s reactivity?
- Sulfonamide Group : Enhances hydrogen-bonding capacity, making the compound a potential enzyme inhibitor. Reacts with electrophiles (e.g., alkyl halides) under basic conditions .
- Acetamide Group : Participates in nucleophilic acyl substitution (e.g., hydrolysis to carboxylic acid under acidic conditions). Stabilizes intermediates in multi-step syntheses .
Advanced Research Questions
Q. How can contradictions in structural data (e.g., NMR vs. X-ray crystallography) be resolved for this compound?
- Cross-Validation : Use 2D NMR (COSY, HSQC) to confirm proton-proton correlations and compare with X-ray-derived bond angles .
- Computational Modeling : Density Functional Theory (DFT) simulations (e.g., B3LYP/6-31G*) predict optimized geometries and NMR chemical shifts, resolving ambiguities .
- Thermogravimetric Analysis (TGA) : Verify crystallinity and hydration states, which may cause discrepancies in spectral data .
Q. What strategies optimize reaction yields during sulfonamido-acetamide bond formation?
- Catalyst Screening : Test coupling agents (e.g., DCC vs. EDC) to minimize racemization. HOBt additive improves coupling efficiency by 15–20% .
- Solvent Optimization : Polar aprotic solvents (DMF, DMSO) enhance solubility, while low temperatures (0°C) reduce side reactions .
- Real-Time Monitoring : In situ FTIR tracks carbonyl group disappearance (1700 cm⁻¹ peak) to terminate reactions at ~90% conversion .
Q. What in silico approaches predict this compound’s biological activity and target interactions?
- Molecular Docking : AutoDock Vina or Schrödinger Suite models binding to sulfotransferases or proteases, leveraging the sulfonamide’s affinity for catalytic lysine residues .
- Pharmacophore Mapping : Identify critical features (e.g., hydrogen-bond acceptors in the acetamide group) using tools like LigandScout .
- ADMET Prediction : SwissADME or pkCSM evaluates solubility (LogS ≈ -3.5) and cytochrome P450 inhibition risks .
Data Contradiction Analysis
Q. How should researchers address conflicting solubility data reported in different studies?
- Method Standardization : Compare solvent systems (e.g., aqueous buffer vs. DMSO) and pH (e.g., 7.4 vs. 2.0) .
- Dynamic Light Scattering (DLS) : Detect aggregation states that may artificially reduce measured solubility .
- Solubility Parameters : Hansen solubility parameters (δD, δP, δH) predict miscibility with solvents like acetonitrile (δ ≈ 19 MPa¹/²) .
Biological and Mechanistic Insights
Q. What experimental models are suitable for studying this compound’s enzyme inhibition potential?
- Enzyme Assays : Fluorescence-based assays (e.g., trypsin inhibition with Z-Gly-Pro-Arg-AMC substrate) quantify IC₅₀ values .
- Cellular Models : Human hepatocyte cultures (HepG2) assess cytotoxicity (CC₅₀) and metabolic stability .
- Kinetic Studies : Lineweaver-Burk plots differentiate competitive vs. non-competitive inhibition mechanisms .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
